Product packaging for Flavodate disodium(Cat. No.:CAS No. 13358-62-8)

Flavodate disodium

Cat. No.: B084557
CAS No.: 13358-62-8
M. Wt: 414.3 g/mol
InChI Key: NZWVXAWPZJOYKP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Flavodate Disodium is a semi-synthetic flavonoid compound approved for medicinal use, recognized for its role in reducing capillary fragility and permeability . As a member of the flavonoid family, it shares the characteristic C6-C3-C6 structural backbone and is part of a class of compounds known for diverse pharmacological activities, including effects on cardiovascular health and immunomodulation . Its primary research value lies in the investigation of vascular integrity and the exploration of the therapeutic mechanisms of flavonoid-based drugs. Researchers utilize this compound to study its effects on the vascular system and its potential as an antineoplastic and immunomodulating agent, as it is classified under this anatomical therapeutic category . This compound exemplifies the clinical translation of natural products, as over 50% of marketed flavonoid drugs are derived from or inspired by natural sources, highlighting its significance as a chemical probe for understanding the bioactivity of flavonoid scaffolds . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H12Na2O8 B084557 Flavodate disodium CAS No. 13358-62-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

13358-62-8

Molecular Formula

C19H12Na2O8

Molecular Weight

414.3 g/mol

IUPAC Name

disodium;2-[5-(carboxylatomethoxy)-4-oxo-2-phenylchromen-7-yl]oxyacetate

InChI

InChI=1S/C19H14O8.2Na/c20-13-8-14(11-4-2-1-3-5-11)27-16-7-12(25-9-17(21)22)6-15(19(13)16)26-10-18(23)24;;/h1-8H,9-10H2,(H,21,22)(H,23,24);;/q;2*+1/p-2

InChI Key

NZWVXAWPZJOYKP-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC(=O)[O-])OCC(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC(=O)[O-])OCC(=O)[O-].[Na+].[Na+]

Other CAS No.

13358-62-8

Related CAS

37470-13-6 (Parent)

Synonyms

2-phenyl-5,7-dioxyacetate-benzo- gamma-pyrone
2-phenyl-gamma-benzopyrone-5,7-dioxyacetate
flavodic acid
flavodic acid sodium salt
flavodic acid, disodium salt
Intercyton
Pericel

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Flavodate Disodium

Regulation of Cellular Oxidative Processes

Flavodate disodium (B8443419) has demonstrated a significant capacity to influence cellular oxidative balance through direct and indirect mechanisms. These actions primarily involve the inhibition of reactive oxygen species (ROS) production and the scavenging of free radicals, thereby mitigating cellular damage induced by oxidative stress.

Inhibition of Reactive Oxygen Species (ROS) Production

Reactive oxygen species are highly reactive molecules and free radicals that can cause significant damage to cell structures. Flavodate disodium has been shown to directly interfere with the cellular machinery responsible for ROS production. In vitro studies on neutrophil granulocytes have demonstrated that treatment with this compound leads to a dose-dependent reduction in the generation of reactive oxygen intermediates. nih.gov This inhibitory effect is crucial in preventing the cascade of events leading to oxidative damage. The reduction in ROS production is a key mechanism by which this compound may exert protective effects on tissues during inflammatory conditions where neutrophils are abundant. nih.gov

Effect of this compound on Neutrophil Reactive Oxygen Production
Concentration of this compound (mg/l)Reduction in Reactive Oxygen Production (%)
540
5071
10082

Modulation of Inflammatory Cell Responses

This compound also exhibits significant modulatory effects on the functional responses of inflammatory cells, particularly neutrophil granulocytes. These cells play a critical role in the innate immune response but can also contribute to tissue damage through the release of cytotoxic agents.

Effects on Neutrophil Granulocyte Function

Neutrophil granulocytes are key players in the inflammatory process, and their activity is a target for anti-inflammatory therapies. Research has shown that this compound can influence the behavior of these cells. A notable finding is that while this compound significantly reduces the production of reactive oxygen species by neutrophils, it does so without impairing their phagocytic ability. nih.gov This selective modulation suggests that this compound can dampen the destructive capacity of neutrophils while preserving their essential function of engulfing pathogens.

Influence on Intracellular Oxygen Radical Production in Immune Cells

As detailed in the section on ROS inhibition, this compound has a pronounced effect on the intracellular production of oxygen radicals within immune cells, specifically neutrophils. The dose-dependent reduction in reactive oxygen intermediates, as measured by flow cytometry, underscores the compound's ability to modulate the internal oxidative environment of these cells. nih.gov This influence is critical in controlling the inflammatory response, as excessive intracellular ROS can lead to cellular damage and the perpetuation of inflammation.

In Vitro Effect of this compound on Neutrophil Reactive Oxygen Production
Concentration (mg/l)Percentage Reduction
540%
5071%
10082%

Impact on Endothelial Cell Bioenergetics

Endothelial cells, which form the inner lining of blood vessels, are critical for cardiovascular health. Their metabolic state, or bioenergetics, is fundamental to their function. While direct studies on this compound's impact on endothelial cell bioenergetics are not presently available, the effects of other compounds on these processes have been investigated. For instance, some agents that activate the Nrf2 pathway, a key regulator of cellular antioxidant responses, have been shown to affect endothelial bioenergetics. One such activator, bardoxolone methyl, was found to decrease the spare respiratory capacity and increase the proton leak in human microvascular endothelial cells.

Hypoxia, a state of low oxygen availability, poses a significant challenge to cellular energy production. Under such conditions, mitochondrial ATP production is curtailed, forcing cells to rely more heavily on anaerobic glycolysis to meet their energy demands nih.gov. This metabolic shift is primarily orchestrated by hypoxia-inducible factors (HIFs), which upregulate the expression of glycolytic enzymes and glucose transporters nih.gov.

In the context of hypoxia, cells employ various strategies to manage their energy balance. For example, some organisms, in response to hypoxia, down-regulate the expression of genes involved in aerobic ATP synthesis while up-regulating those involved in processes like gluconeogenesis to maintain glucose supply for vital organs ifremer.fr. This re-localization of energy supply is a crucial survival strategy ifremer.fr. The role of specific flavonoids in directly regulating ATP levels in endothelial cells under hypoxia is an area requiring further investigation. However, the general antioxidant and signaling-modulatory properties of flavonoids suggest they could potentially influence these adaptive responses.

Potential Interactions with DNA Repair Pathways (General Flavonoid Class Context)

Flavonoids as a class have demonstrated the potential to interact with DNA repair pathways, which is a critical aspect of maintaining genomic stability . These interactions can contribute to their anti-carcinogenic properties . The mechanisms through which flavonoids may influence DNA repair include their antioxidant activity and their ability to modulate the expression and activity of key proteins in DNA repair pathways .

Flavonoids can protect DNA from damage induced by various agents, in part by scavenging reactive oxygen species (ROS) that can cause oxidative DNA lesions . Some flavonoids have been shown to reduce oxidative DNA damage by inhibiting ROS formation .

Furthermore, certain flavonoids can influence the expression of genes involved in different DNA repair pathways. For example, studies have shown that a diet rich in flavonoids can lead to an upregulation of DNA repair genes researchgate.netcambridge.org. Specifically, the XRCC3 gene, which is involved in the repair of double-strand breaks, has been observed to be significantly upregulated in response to a flavonoid-rich diet researchgate.netcambridge.org.

Different flavonoids may interact with specific components of the DNA repair machinery. For instance, quercetin has been reported to block the activation of ATM, a key protein in the DNA damage response, and can also potentiate the effects of PARP inhibitors, which are involved in single-strand break repair frontiersin.org.

The following table summarizes the observed effects of some flavonoids on DNA repair pathways:

FlavonoidEffect on DNA Repair PathwaysReference
Quercetin Can interact with DNA and inhibit tumor growth. Blocks ATM activation and can potentiate the effects of PARP inhibitors. frontiersin.org frontiersin.org
Genistein Has shown chemoprotective properties.
Silibinin Protected human lymphocytes against gamma-radiation induced DNA damage.
Catechins Can induce oxidative DNA damage through the generation of reactive oxygen species.
Luteolin Reduced oxidative DNA damage through inhibition of ROS.

It is important to note that the effects of flavonoids can be complex and sometimes contradictory, with some studies indicating that certain flavonoids might also exhibit pro-oxidant activities under specific conditions cambridge.org.

In Vitro Methodologies and Findings for Flavodate Disodium

Assessment of Neutrophil Reactive Oxygen Production via Flow Cytometry

In vitro studies utilizing flow cytometry have been employed to measure the impact of Flavodate disodium (B8443419) on the production of reactive oxygen species (ROS) by neutrophil granulocytes. nih.govmedunigraz.at Neutrophils are a critical component of the innate immune system, and their generation of ROS is a key mechanism for defending against pathogens, though excessive production can lead to tissue damage. nih.gov

One study investigated the effects of Flavodate disodium at concentrations of 5 mg/l, 50 mg/l, and 100 mg/l on human neutrophils. nih.govtandfonline.com The generation of reactive oxygen intermediates was assessed using a phycoerythrin-conjugated monoclonal antibody. tandfonline.com The results demonstrated a dose-dependent reduction in ROS production by neutrophils when treated with this compound. tandfonline.com Specifically, at a concentration of 5 mg/l, ROS production was reduced by 40%. nih.govtandfonline.com This effect was more pronounced at higher concentrations, with a 71% reduction at 50 mg/l and an 82% reduction at 100 mg/l. nih.govtandfonline.com These findings indicate a significant inhibitory effect of this compound on the neutrophil oxidative burst. nih.gov The study also noted that this inhibitory effect was rapidly reversible upon removal of the compound and replacement with flavonoid-free plasma. nih.govtandfonline.com

Table 1: Effect of this compound on Neutrophil Reactive Oxygen Production

Concentration Reduction in ROS Production
5 mg/l 40%
50 mg/l 71%

Evaluation of Neutrophil Phagocytic Ability in Controlled Cell Systems

The phagocytic capability of neutrophils is a fundamental aspect of their function, enabling them to engulf and eliminate pathogens. The influence of this compound on this process has been evaluated in controlled in vitro systems. nih.govmedunigraz.at

In the same study that assessed ROS production, the phagocytic ability of neutrophils was concurrently examined using flow cytometry. nih.govtandfonline.com This was achieved by measuring the uptake of fluorescein-labeled bacteria by the neutrophils in the presence of various concentrations of this compound (5 mg/l, 50 mg/l, and 100 mg/l). nih.govtandfonline.com The research concluded that this compound did not affect the phagocytic ability of the neutrophils at any of the tested concentrations. nih.govtandfonline.com This suggests that while the compound significantly dampens the production of reactive oxygen species, it does not interfere with the primary mechanical function of phagocytosis.

Comparative In Vitro Analyses with Other Bioflavonoids (e.g., Trihydroxyethylrutin)

To better understand the activity of this compound, its in vitro effects have been compared with other bioflavonoids, such as Trihydroxyethylrutin (also known as Troxerutin). nih.govmedunigraz.at

In a direct comparative study, both this compound and Trihydroxyethylrutin were assessed for their impact on neutrophil ROS production and phagocytosis. nih.govtandfonline.com Both compounds demonstrated a dose-dependent reduction in ROS production. nih.govtandfonline.com While both were effective, Trihydroxyethylrutin showed a greater percentage reduction in ROS at equivalent concentrations compared to this compound. nih.govtandfonline.com For instance, at 50 mg/l, Trihydroxyethylrutin reduced ROS production by 88%, compared to 71% for this compound. nih.govtandfonline.com Similar to this compound, Trihydroxyethylrutin had no impact on the phagocytic ability of neutrophils. nih.govtandfonline.com

Table 2: Comparative Reduction of Neutrophil ROS Production

Concentration This compound Trihydroxyethylrutin
5 mg/l 40% 53%
50 mg/l 71% 88%

Investigations into Radioprotective Properties in Cellular Models (General Flavonoid Class Context)

The potential for flavonoids to protect against the damaging effects of ionizing radiation has been an area of scientific inquiry. niscpr.res.in This is largely attributed to their antioxidant and free radical scavenging properties. tandfonline.com Exposure to ionizing radiation leads to the formation of reactive oxygen species, which can cause significant cellular damage. niscpr.res.in

While specific studies focusing solely on the radioprotective properties of this compound in cellular models are not extensively detailed in the provided search results, the demonstrated ability of this compound to significantly reduce oxidative burst in neutrophils provides a strong theoretical basis for potential radioprotective effects. nih.govniscpr.res.in The reduction of ROS is a key mechanism of action for many radioprotective agents. niscpr.res.in Research on other flavonoids, like Trihydroxyethylrutin, has shown protective effects against gamma irradiation in cell lines, further supporting the potential of this class of compounds in radioprotection. waocp.org The study by Wenisch et al. (2001), which detailed the reduction of ROS by this compound, is cited in literature discussing radioprotection, indicating its relevance to this field. niscpr.res.inwaocp.org

Table 3: Compound Names Mentioned

Compound Name
This compound
Trihydroxyethylrutin

Preclinical Research Approaches and Models for Flavodate Disodium

In Vivo Models for Studying Cellular Damage Prevention

The protective effects of flavodate disodium (B8443419) against cellular damage are primarily attributed to its antioxidant properties. While direct in vivo studies specifically detailing the use of flavodate disodium in models of cellular damage are not extensively documented in the available literature, the mechanisms of action have been explored through in vitro studies, and the established animal models for assessing antioxidant and cytoprotective effects of flavonoids are relevant.

One key mechanism identified is the ability of disodium flavodate to inhibit the production of reactive oxygen species (ROS) by neutrophils. researchgate.netmedunigraz.attandfonline.com An in vitro study demonstrated that disodium flavodate significantly reduced the generation of these damaging molecules by neutrophils, which are known to contribute to tissue damage during inflammatory responses. researchgate.netmedunigraz.attandfonline.com

Standard in vivo models used to investigate the prevention of cellular damage by antioxidant compounds include:

D-galactose-induced aging models in mice: This model simulates accelerated aging and oxidative stress, providing a platform to assess the protective effects of antioxidant compounds on various tissues. mdpi.commdpi.com

Ethanol-induced oxidative damage in mice: This model is utilized to evaluate the ability of a substance to protect against alcohol-induced oxidative stress, particularly in the liver. nih.gov

Carrageenan-induced inflammation models in rats: This acute inflammation model is widely used to screen for anti-inflammatory and cellular protective effects of novel compounds. nih.govnih.govscielo.brijbcp.comf1000research.com

Table 1: In Vitro Effects of Disodium Flavodate on Neutrophil Reactive Oxygen Production

Concentration of Disodium FlavodateReduction in Reactive Oxygen Production (%)
5 mg/l40%
50 mg/l71%
100 mg/l82%
Data from in vitro study on neutrophil reactive oxygen production. researchgate.net

Methodologies for Evaluating Vascular Permeability Modulation in Animal Models

This compound has been recognized for its role in reducing capillary fragility and permeability. nih.govscribd.com The evaluation of these effects in preclinical animal models involves methodologies designed to induce and quantify changes in vascular leakage. While specific studies on this compound are not extensively detailed, the standard models provide a framework for its assessment.

Commonly employed animal models and methodologies include:

Rat Paw Edema Model: This is a classic model for assessing anti-inflammatory and vascular permeability-modulating agents. Edema is induced in the rat paw by injecting a phlogistic agent like carrageenan or histamine. nih.govnih.govscielo.brijbcp.comf1000research.commdpi.com The extent of swelling is measured over time, and a reduction in paw volume in treated animals compared to controls indicates a decrease in vascular permeability. nih.gov

Dye Extravasation Techniques: These methods provide a more direct measure of capillary permeability.

Evans Blue Dye Method: In this technique, Evans blue dye, which binds to albumin, is injected intravenously. An inflammatory agent is then administered to a specific site (e.g., skin), and the amount of dye that leaks into the surrounding tissue is quantified, serving as an index of increased permeability. nih.govresearchgate.net This method has been used in both rats and rabbits to assess the effects of flavonoids on capillary permeability. nih.gov

Trypan Blue Staining: Similar to the Evans blue method, trypan blue can be used to visualize and quantify areas of increased vascular permeability. researchgate.net The xylene petechiae test with trypan blue staining is a specific application of this methodology. researchgate.net

Capillary Fragility Tests: In some models, the resistance of capillaries to rupture under negative pressure is assessed. An increase in the pressure required to cause petechial hemorrhages indicates a strengthening of the capillaries and reduced fragility. nih.gov

A review of phlebotonics for venous insufficiency noted a lack of studies on disodium flavodate that met their inclusion criteria, suggesting a need for more robust preclinical and clinical investigations. researchgate.netresearchgate.netresearchgate.netresearchgate.netoaepublish.comresearchgate.net

Table 2: Common Animal Models for Assessing Vascular Permeability

ModelAnimalInducing AgentMeasurement
Paw EdemaRatCarrageenan, HistaminePaw Volume (Plethysmography)
Dye ExtravasationRat, RabbitZymosan, ChloroformEvans Blue/Trypan Blue Accumulation
Capillary FragilityRatMechanical SuctionPressure to Induce Petechiae
General models used for evaluating flavonoids. mdpi.comnih.gov

Advanced Research Perspectives and Future Directions for Flavodate Disodium

Elucidation of Novel Molecular Targets and Signaling Pathways

The therapeutic effects of flavonoids, including flavodate disodium (B8443419), are often attributed to their antioxidant and anti-inflammatory properties. tandfonline.comniscpr.res.in Research indicates that flavodate disodium can inhibit the production of reactive oxygen species (ROS) by neutrophils, a key component of the inflammatory response. niscpr.res.innih.gov This action is crucial in mitigating the oxidative stress implicated in various pathological conditions. nih.govkcl.ac.uk

Future research is aimed at identifying more specific molecular targets and signaling pathways modulated by this compound. The anti-inflammatory activity of flavonoids is a promising area of investigation, with studies suggesting they may influence the inflammation associated with conditions like atherosclerosis. tandfonline.com Flavonoids have been shown to inhibit key steps in the inflammatory cascade, suggesting that their collective effect may be more significant than the action of any single compound. tandfonline.com

Key signaling pathways that are areas of interest for flavonoid research include:

Ras/JNK pathway: Some flavonoids, like epigallocatechin gallate (EGCG), have been found to inhibit vascular smooth muscle cell proliferation by mediating this pathway. tandfonline.com

PI3K and p38 (MAPK) pathways: Red wine polyphenols have demonstrated an ability to inhibit the migration of vascular smooth muscle cells through these pathways. tandfonline.com

NF-κB signaling: Isorhamnetin, a metabolite of the flavonoid quercetin, has been shown to interfere with NF-κB nuclear translocation, a critical step in the inflammatory response. hmdb.ca

Identifying the precise molecular interactions of this compound within these and other pathways will be critical for understanding its full therapeutic potential.

Development and Application of Advanced In Vitro and Ex Vivo Research Models

To better predict the in vivo performance of this compound and other flavonoids, researchers are increasingly turning to advanced in vitro and ex vivo models. trialect.commdpi.com These models offer a more physiologically relevant environment compared to traditional two-dimensional cell cultures. researchgate.net

Advanced In Vitro Models:

Three-dimensional (3D) cell cultures: Organoids and spheroids can more accurately mimic the structure and function of human tissues, providing better insights into cellular responses and drug interactions. mdpi.comresearchgate.net

Organs-on-a-chip (OOC) or microphysiological systems (MPS): These microfluidic devices recreate the mechanical and chemical microenvironment of specific organs, allowing for the study of drug metabolism, efficacy, and toxicity in a more dynamic and human-relevant system. mdpi.com For instance, gut-on-a-chip models can simulate the conditions of the gastrointestinal tract to study the absorption and permeability of orally administered compounds. mdpi.com

Ex Vivo Models:

Excised tissue models: Using animal or human tissues in diffusion cells (like Franz cells) allows for the direct measurement of drug permeability across biological membranes. trialect.comrjptonline.org These models are valuable for pre-screening drugs and formulations, helping to reduce the reliance on extensive animal studies. trialect.com The non-everted rat gut sac technique is another ex vivo method that provides a more morphologically intact system for assessing intestinal permeability compared to the everted gut sac model. rjptonline.org

These advanced models are crucial for studying various aspects of flavonoid pharmacology, including their absorption, metabolism, and interaction with specific cell types and tissues. trialect.commdpi.com

Integration of Systems Biology and Multi-Omics Approaches in Flavonoid Research

Systems biology, which integrates data from various "-omics" fields, offers a powerful approach to understanding the complex biological effects of flavonoids. frontiersin.orgucd.ie By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build comprehensive models of how these compounds interact with biological systems. hep.com.cnoup.com

Key Applications of Multi-Omics in Flavonoid Research:

Target Identification: Multi-omics analyses can help identify novel protein targets and signaling pathways affected by flavonoids. oup.comoup.com By correlating changes in gene expression, protein levels, and metabolite profiles with flavonoid treatment, researchers can uncover previously unknown mechanisms of action.

Pathway Analysis: These approaches can elucidate the complex network of interactions through which flavonoids exert their effects. hep.com.cnoup.com For example, transcriptomic and metabolomic analyses have been used to reveal how grafting in tea plants enhances the accumulation of flavonoids by upregulating key biosynthetic genes. mdpi.com

Personalized Medicine: Understanding how genetic variations influence an individual's response to flavonoids could lead to more personalized therapeutic strategies. oaepublish.com

The integration of multi-omics data allows for a more holistic understanding of flavonoid bioactivity, moving beyond a single-target, single-pathway paradigm. frontiersin.orgucd.ie This approach is essential for deciphering the pleiotropic effects of compounds like this compound and for identifying new therapeutic opportunities. tandfonline.comucd.ie

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Flavodate disodium in complex biological matrices?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 260–280 nm) for baseline separation. Validate parameters per ICH guidelines: linearity (R² ≥ 0.998), precision (%RSD < 2%), recovery (95–105%), and limit of detection (LOD < 0.1 µg/mL) .
  • Challenges : Matrix interference from plasma proteins requires protein precipitation with acetonitrile (1:2 v/v) prior to analysis. Include internal standards (e.g., sodium benzoate) to correct for ion suppression in mass spectrometry .

Q. How can researchers ensure reproducibility in synthesizing this compound with >98% purity?

  • Protocol : Follow a two-step crystallization process: (1) React disodium phosphate with flavonoid precursors in aqueous ethanol (pH 8.5–9.0); (2) Recrystallize using a 70:30 methanol-water mixture at 4°C. Monitor purity via X-ray diffraction (XRD) and nuclear magnetic resonance (¹H/³¹P NMR) .
  • Critical Parameters : Maintain stoichiometric ratios (1:1.05 for phosphate:flavonoid) and temperature control (±1°C) to avoid byproducts like monosodium adducts .

Q. What in vitro models are appropriate for preliminary screening of this compound’s antioxidant activity?

  • Experimental Design :

  • DPPH Assay : Prepare 0.1 mM DPPH in ethanol; measure absorbance at 517 nm after 30 min incubation with this compound (0.1–10 µg/mL). Calculate IC₅₀ using nonlinear regression .
  • Cell-Based Models : Use HepG2 cells under oxidative stress (H₂O₂ induction). Quantify ROS reduction via fluorescence probes (e.g., DCFH-DA) .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioavailability be resolved across species-specific studies?

  • Analysis Framework :

  • Pharmacokinetic Modeling : Compare AUC₀–₂₄₈ values from rodent vs. primate studies using compartmental analysis (e.g., NONMEM). Adjust for interspecies differences in cytochrome P450 metabolism .
  • In Silico Tools : Apply molecular docking to assess binding affinity to albumin variants (e.g., human vs. rat serum albumin) influencing free drug concentration .
    • Data Reconciliation : Conduct meta-analysis with PRISMA guidelines, stratifying by dosage forms (oral vs. IV) and assay sensitivity .

Q. What mechanistic studies are required to elucidate this compound’s dual role in pro-oxidant and antioxidant pathways?

  • Hypothesis Testing :

  • Redox Profiling : Measure thiobarbituric acid reactive substances (TBARS) and glutathione (GSH/GSSG) ratios in dose/time-dependent experiments.
  • Gene Expression : Perform RNA-seq on Nrf2 and NF-κB pathways under varying redox conditions .
    • Controlled Variables : Standardize oxygen tension (5% vs. 21% O₂) and cell confluency (±5%) to minimize confounding .

Q. How can researchers address batch-to-batch variability in this compound’s stability during long-term pharmacodynamic studies?

  • Stability Protocol :

  • Storage : Use amber vials with nitrogen headspace at −80°C; avoid freeze-thaw cycles (>3×).
  • QC Testing : Monthly HPLC analysis for degradation products (e.g., free phosphate ions via ion chromatography) .
    • Statistical Mitigation : Apply mixed-effects models to account for batch variability in longitudinal data .

Data Management & Validation

Q. What strategies ensure robust secondary data integration when this compound’s historical datasets lack standardized metadata?

  • Data Harmonization :

  • Ontology Mapping : Align legacy terms (e.g., "flavonoid-phosphate complex") with ChEBI or PubChem identifiers using tools like OpenRefine .
  • Sensitivity Analysis : Test dataset robustness by excluding studies with incomplete method descriptions (e.g., missing HPLC gradients) .

Q. How should researchers attribute and cite heterogeneous datasets (e.g., spectral libraries, pharmacokinetic curves) generated for this compound?

  • Best Practices :

  • DOIs : Assign Digital Object Identifiers (DOIs) via OSTI DataID for raw spectra and kinetic datasets .
  • Metadata Standards : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) using ISA-Tab format for experimental workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.